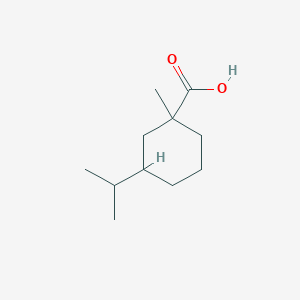
1-Methyl-3-(propan-2-YL)cyclohexane-1-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Methyl-3-(propan-2-YL)cyclohexane-1-carboxylic acid is an organic compound belonging to the class of cycloalkanes. Cycloalkanes are cyclic hydrocarbons with carbon atoms arranged in a ring structure. This compound is characterized by a cyclohexane ring substituted with a methyl group, an isopropyl group, and a carboxylic acid group.
Vorbereitungsmethoden
The synthesis of 1-Methyl-3-(propan-2-YL)cyclohexane-1-carboxylic acid can be achieved through various synthetic routes. One common method involves the alkylation of cyclohexane derivatives followed by carboxylation. The reaction conditions typically include the use of strong bases and alkyl halides for the alkylation step, and carbon dioxide for the carboxylation step. Industrial production methods may involve catalytic hydrogenation and other advanced techniques to ensure high yield and purity.
Analyse Chemischer Reaktionen
1-Methyl-3-(propan-2-YL)cyclohexane-1-carboxylic acid undergoes several types of chemical reactions:
Oxidation: This compound can be oxidized to form corresponding ketones or alcohols using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the carboxylic acid group can be replaced by other functional groups using reagents like thionyl chloride.
Common reagents and conditions used in these reactions include strong acids, bases, and various catalysts. The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
1-Methyl-3-(propan-2-YL)cyclohexane-1-carboxylic acid has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic uses, including its role as a precursor for drug development.
Industry: It is used in the production of various chemicals and materials, including polymers and resins.
Wirkmechanismus
The mechanism by which 1-Methyl-3-(propan-2-YL)cyclohexane-1-carboxylic acid exerts its effects involves interactions with specific molecular targets and pathways. The carboxylic acid group can participate in hydrogen bonding and ionic interactions, influencing the compound’s reactivity and binding affinity. These interactions can modulate biological pathways and enzyme activities, leading to various physiological effects.
Vergleich Mit ähnlichen Verbindungen
1-Methyl-3-(propan-2-YL)cyclohexane-1-carboxylic acid can be compared with other cycloalkane derivatives, such as:
Cyclohexane-1-carboxylic acid: Lacks the methyl and isopropyl groups, resulting in different chemical properties and reactivity.
1-Methylcyclohexane-1-carboxylic acid: Contains only the methyl group, leading to variations in steric and electronic effects.
3-(propan-2-YL)cyclohexane-1-carboxylic acid: Contains only the isopropyl group, affecting its overall chemical behavior.
Eigenschaften
Molekularformel |
C11H20O2 |
|---|---|
Molekulargewicht |
184.27 g/mol |
IUPAC-Name |
1-methyl-3-propan-2-ylcyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C11H20O2/c1-8(2)9-5-4-6-11(3,7-9)10(12)13/h8-9H,4-7H2,1-3H3,(H,12,13) |
InChI-Schlüssel |
MFAQLOPZIUREHO-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C1CCCC(C1)(C)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


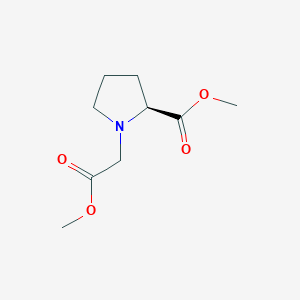
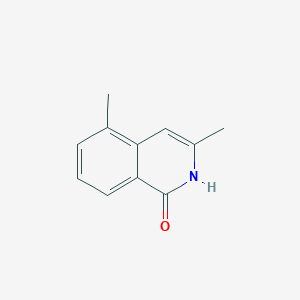

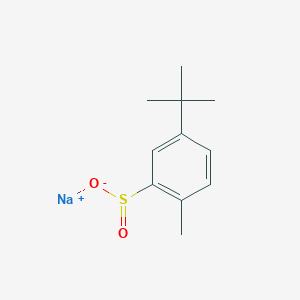
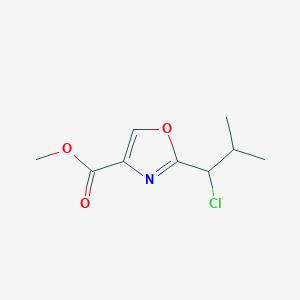
![Methyl 2-azaspiro[3.3]heptane-1-carboxylate](/img/structure/B13205318.png)
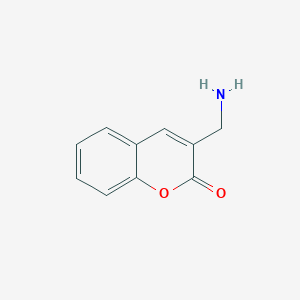
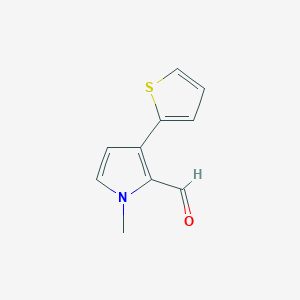
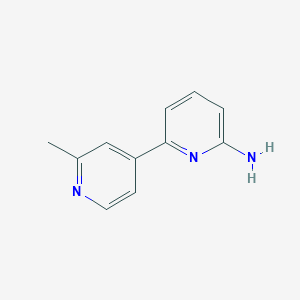
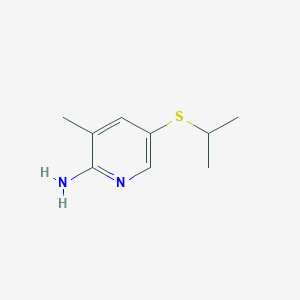
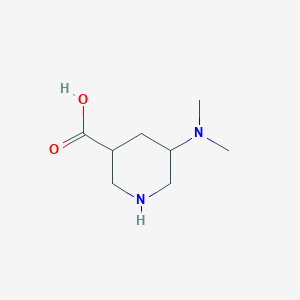
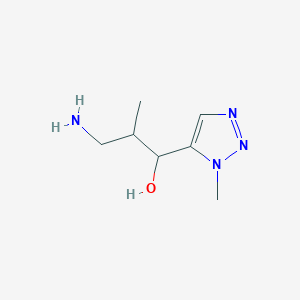

![2-{6-Azaspiro[3.4]octan-8-yl}phenol](/img/structure/B13205363.png)
